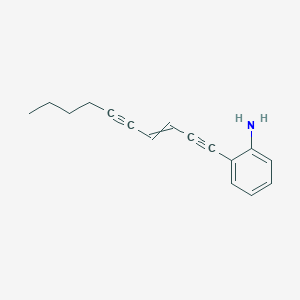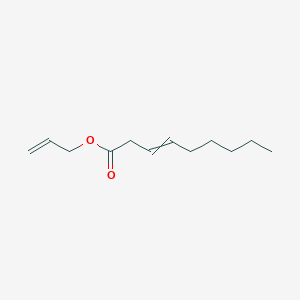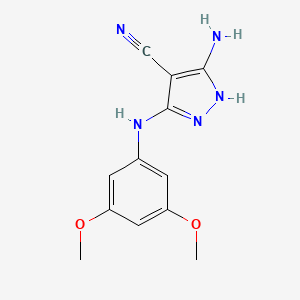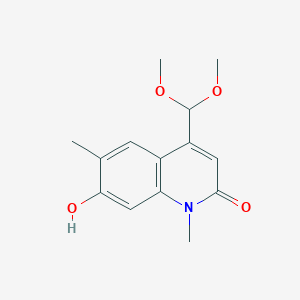
2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dec-3-ene-1,5-diyn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline typically involves the coupling of aniline with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dec-3-ene-1,5-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
2-(Dec-3-ene-1,5-diyn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functionalities can undergo cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound’s ability to form covalent bonds with these targets underlies its potential biological activity.
Comparaison Avec Des Composés Similaires
2-(1-Methylbut-2-en-1-yl)aniline: Another ortho-substituted aniline derivative with similar structural features.
2-(Phenylethynyl)aniline: Contains an ethynyl group instead of the dec-3-ene-1,5-diyn-1-yl chain.
Uniqueness: 2-(Dec-3-ene-1,5-diyn-1-yl)aniline is unique due to its combination of alkyne and alkene functionalities, which provide a versatile platform for various chemical transformations. This dual functionality is less common in similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
823228-19-9 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-dec-3-en-1,5-diynylaniline |
InChI |
InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h7-8,10-11,13-14H,2-4,17H2,1H3 |
Clé InChI |
SZVYKZCFCIUFKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)




![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)


![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
